molecular formula C9H11NO2 B086292 (R)-3-Amino-2-phenylpropanoic acid CAS No. 1008-63-5

(R)-3-Amino-2-phenylpropanoic acid

Cat. No. B086292
CAS RN: 1008-63-5
M. Wt: 165.19 g/mol
InChI Key: LRCYAJZPDFSJPQ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Amino-2-phenylpropanoic acid, also known as R-3-Amino-2-phenylpropionic acid (R-3-APPA) or R-phenylalanine, is a natural amino acid found in plants, fungi, and animals. It is one of the 20 most common amino acids and is an essential component of proteins. It is a chiral molecule, meaning it can exist in two different forms. R-3-APPA is the biologically active form of the molecule, and it is involved in a wide range of biochemical and physiological processes.

Scientific Research Applications

  • Synthesis of Chiral Compounds : (R)-3-Amino-2-phenylpropanoic acid has been utilized in the synthesis and resolution of chiral compounds. For instance, it was used in the synthesis of 2-(α-hydroxy)aryl acrylate esters, which are important in the preparation of chiral molecules (Drewes, Emslie, Field, Khan, & Ramesar, 1992).

  • Optical Resolution : This acid plays a role in optical resolution processes. Optical resolution by preferential crystallization of related compounds, aiming to synthesize optically active derivatives, has been reported (Shiraiwa, Suzuki, Sakai, Nagasawa, Takatani, Noshi, & Yamanashi, 2002).

  • Asymmetric Synthesis : Asymmetric synthesis of various isomers of α-methyl-β-phenylserine, which involves this compound, has been explored. This is important for producing enantiomerically pure amino acids (Avenoza, Cativiela, Corzana, Peregrina, & Zurbano, 2000).

  • HIV Protease Inhibitor Synthesis : This compound has been used in the synthesis of key components for HIV protease inhibitors, showcasing its potential in pharmaceutical applications (Kajiro, Mitamura, Mori, & Hiyama, 1999).

  • Enzymatic Preparation : Enzymatic preparation methods using this compound have been studied, highlighting its role in biocatalysis. This includes the preparation of chiral β-hydroxy acid using Porcine pancreas lipase (Zhao, Ma, Fu, & Zhang, 2014).

  • Organic Synthesis Methodologies : The compound is involved in the development of new organic synthesis methodologies, such as asymmetric syntheses of β-hydroxy-α-amino acids (Davies, Fletcher, Frost, Lee, Roberts, & Thomson, 2013).

  • Agricultural Applications : It's also found in root exudates of plants like tobacco and can influence the growth of rhizosphere microorganisms, indicating potential agricultural applications (Liu, Li, Cai, Cai, Lu, & Shi, 2015).

  • Molecular Machine Operation : The compound has been investigated in the context of molecular machines, particularly in controlling the liberation rate of chemical fuel for autonomous motions of these machines (Biagini, Capocasa, Del Giudice, Cataldi, Mandolini, & Di Stefano, 2020).

properties

IUPAC Name

(2R)-3-amino-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCYAJZPDFSJPQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449994
Record name (R)-3-Phenyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1008-63-5
Record name (R)-3-Phenyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-Amino-2-phenylpropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Amino-2-phenylpropanoic acid
Reactant of Route 2
(R)-3-Amino-2-phenylpropanoic acid
Reactant of Route 3
(R)-3-Amino-2-phenylpropanoic acid
Reactant of Route 4
(R)-3-Amino-2-phenylpropanoic acid
Reactant of Route 5
(R)-3-Amino-2-phenylpropanoic acid
Reactant of Route 6
(R)-3-Amino-2-phenylpropanoic acid

Q & A

Q1: How was the absolute configuration of (R)-(+)-3-Amino-2-phenylpropanoic acid confirmed in the study?

A1: The absolute configuration of (R)-(+)-3-Amino-2-phenylpropanoic acid was confirmed through an enantioselective synthesis and X-ray crystallography. The researchers synthesized the compound using a chiral auxiliary and then analyzed the salt formed with (1S)-(+)-camphor-10-sulfonic acid using X-ray crystallography. This analysis allowed them to definitively determine the compound's absolute configuration as (R)-(+). []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.